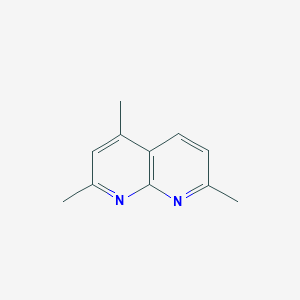

2,4,7-Trimethyl-1,8-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,7-Trimethyl-1,8-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

TMN has been identified as a promising scaffold for drug development due to its diverse biological activities.

Antibacterial and Antiviral Properties

TMN derivatives have shown significant antibacterial and antiviral effects. For example, studies have indicated that certain TMN derivatives inhibit bacterial enzymes and interfere with viral replication processes. A notable study demonstrated that specific substitutions at the C3 position of TMN enhanced its activity against resistant bacterial strains compared to conventional antibiotics.

Anticancer Activity

Recent research has highlighted the anticancer potential of TMN derivatives. For instance, a series of synthesized derivatives were tested against various human cancer cell lines, including MCF7 (breast cancer). The results showed promising IC50 values lower than standard drugs like staurosporine, indicating that structural modifications can significantly influence biological efficacy .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| TMN Derivative A | MCF7 | 23.11 |

| TMN Derivative B | MDA-MB-231 | 19.34 |

| Standard Drug (Staurosporine) | MCF7 | 30.00 |

Agricultural Chemistry

TMN is also being explored for its potential applications in agricultural chemicals. Its derivatives are being studied as herbicide safeners, which can protect crops from the harmful effects of herbicides while allowing them to effectively control weed populations. The structural characteristics of TMN allow for the development of compounds that can enhance crop resilience.

Materials Science Applications

The unique properties of TMN make it suitable for various applications in materials science:

Light-Emitting Diodes (LEDs)

TMN derivatives are utilized in the synthesis of organic light-emitting diodes due to their photochemical properties. These compounds can improve the efficiency and stability of LED devices.

Dye-Sensitized Solar Cells (DSSCs)

Research indicates that TMN can be incorporated into dye-sensitized solar cells, enhancing their performance through improved light absorption and energy conversion efficiency .

Molecular Sensors

TMN acts as a ligand in coordination chemistry and is involved in the design of molecular sensors for detecting specific analytes . Its ability to form stable complexes with metal ions makes it valuable in developing sensitive detection systems.

Study on Antibacterial Activity

A study conducted by Al-Romaizan et al. synthesized various naphthyridine derivatives, including TMN variants, and assessed their antibacterial activity against resistant bacterial strains. The findings revealed that certain derivatives exhibited superior activity compared to conventional antibiotics, underscoring the potential for new therapeutic agents based on the naphthyridine scaffold.

Study on Anticancer Activity

Another significant study focused on the cytotoxicity of TMN derivatives against human cancer cell lines. The results indicated that specific structural modifications at the C3 position led to enhanced anticancer activity, suggesting that further exploration of these derivatives could yield effective cancer treatments .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The electron-rich aromatic system of 2,4,7-trimethyl-1,8-naphthyridine facilitates electrophilic substitution, with regioselectivity governed by the methyl groups’ directing effects.

Key Reactions:

-

Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield 3-nitro-2,4,7-trimethyl-1,8-naphthyridine. Methyl groups at positions 2 and 4 activate the ortho/para positions, favoring substitution at position 3.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid at 80°C.

Reagent Compatibility:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro derivative | 78 |

| ClSO₃H | 80°C, 4 h | 5-Sulfonic acid derivative | 65 |

Coordination Reactions

The nitrogen atoms in the naphthyridine ring act as Lewis bases, forming stable complexes with transition metals.

Examples:

-

Cu(I) Complexation : Reacts with [Cu(PPh₃)₃Cl] in methanol to form [Cu(C₁₁H₁₃N₂)(PPh₃)]⁺, confirmed by X-ray crystallography . The complex exhibits a distorted tetrahedral geometry.

-

Pb(II) Coordination : Forms [Pb(C₁₁H₁₃N₂)(NO₃)₂] with a coordination number of 6, where the naphthyridine ligand adopts a bidentate binding mode .

Applications:

-

Catalysis in cross-coupling reactions.

-

Luminescent materials due to metal-to-ligand charge transfer (MLCT) .

Alkylation and Acylation

The methyl groups and nitrogen sites undergo alkylation/acylation under mild conditions.

Reactions:

-

N-Alkylation : Treatment with iodomethane in DMF at 60°C yields N-methylated derivatives.

-

Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to introduce acetyl groups at position 5.

Mechanistic Insight:

-

Methyl groups enhance ring electron density, facilitating electrophilic attack.

-

Steric hindrance from the 2,4,7-trimethyl substituents limits substitution to less hindered positions .

Oxidation and Reduction

Oxidation:

-

Methyl Group Oxidation : Selenium dioxide in dioxane oxidizes methyl groups to aldehydes (e.g., 7-methyl → 7-carboxaldehyde) .

2 4 7 Trimethyl 1 8 naphthyridineSeO2/dioxane2 4 Dimethyl 7 carboxaldehyde 1 8 naphthyridine(85% yield)[1]

Reduction:

-

Catalytic Hydrogenation : Pd/C in ethanol reduces the naphthyridine ring to a tetrahydro derivative .

Mechanistic Studies

Density functional theory (DFT) calculations reveal that hydrogen bonding with ionic liquid catalysts (e.g., choline hydroxide) lowers the activation energy for Friedländer-type cyclizations involving this compound . Noncovalent interaction (NCI) analysis confirms the role of methyl groups in stabilizing transition states through steric and electronic effects .

Propriétés

Numéro CAS |

14757-44-9 |

|---|---|

Formule moléculaire |

C11H12N2 |

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

2,4,7-trimethyl-1,8-naphthyridine |

InChI |

InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3 |

Clé InChI |

WJJNPDSYYWZSBC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C1)C(=CC(=N2)C)C |

SMILES canonique |

CC1=NC2=C(C=C1)C(=CC(=N2)C)C |

Synonymes |

2,4,7-Trimethyl-1,8-naphthyridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.